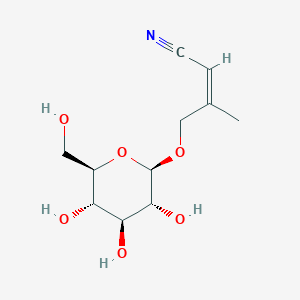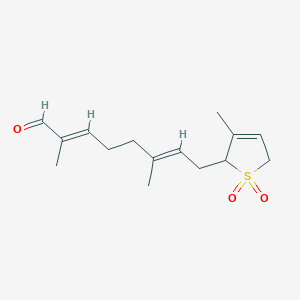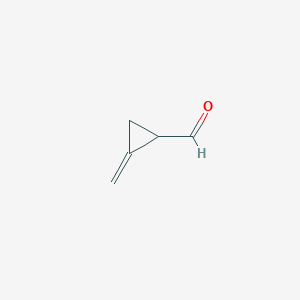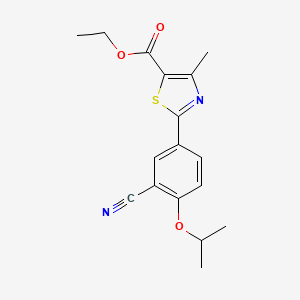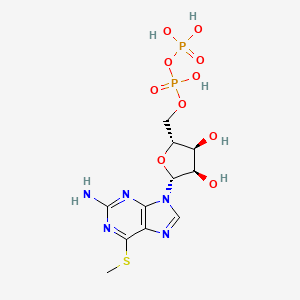
Dehydroxy-(2-methyl-4-(2-methylbenzamido)benzoate) Tolvaptan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dehydroxy-(2-methyl-4-(2-methylbenzamido)benzoate) Tolvaptan is a chemical compound known for its role as an impurity in the drug Tolvaptan. Tolvaptan is a selective, competitive arginine vasopressin V2 receptor antagonist used to treat conditions such as hyponatremia associated with congestive heart failure, cirrhosis, and the syndrome of inappropriate antidiuretic hormone secretion .
Análisis De Reacciones Químicas
Dehydroxy-(2-methyl-4-(2-methylbenzamido)benzoate) Tolvaptan can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Dehydroxy-(2-methyl-4-(2-methylbenzamido)benzoate) Tolvaptan has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of Tolvaptan and other related compounds.
Biology: It is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: It is investigated for its potential therapeutic effects and its role as an impurity in pharmaceutical formulations.
Industry: It is used in the production of Tolvaptan and other related drugs.
Mecanismo De Acción
The mechanism of action of Dehydroxy-(2-methyl-4-(2-methylbenzamido)benzoate) Tolvaptan involves its interaction with the vasopressin V2 receptor. By binding to this receptor, it inhibits the action of vasopressin, a hormone that regulates water balance in the body. This leads to an increase in urine output and a decrease in water retention, which is beneficial in conditions such as hyponatremia .
Comparación Con Compuestos Similares
Dehydroxy-(2-methyl-4-(2-methylbenzamido)benzoate) Tolvaptan can be compared with other similar compounds, such as:
Tolvaptan: The parent compound, which is a selective vasopressin V2 receptor antagonist.
Conivaptan: Another vasopressin receptor antagonist used to treat hyponatremia.
Lixivaptan: A vasopressin receptor antagonist with similar therapeutic applications.
The uniqueness of this compound lies in its specific structure and its role as an impurity in Tolvaptan .
Propiedades
Fórmula molecular |
C42H36ClN3O5 |
|---|---|
Peso molecular |
698.2 g/mol |
Nombre IUPAC |
[7-chloro-1-[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]-2,3-dihydro-1-benzazepin-5-yl] 2-methyl-4-[(2-methylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C42H36ClN3O5/c1-25-10-5-7-12-32(25)39(47)44-30-16-18-34(27(3)22-30)41(49)46-21-9-14-38(36-24-29(43)15-20-37(36)46)51-42(50)35-19-17-31(23-28(35)4)45-40(48)33-13-8-6-11-26(33)2/h5-8,10-20,22-24H,9,21H2,1-4H3,(H,44,47)(H,45,48) |
Clave InChI |
IYRJYSVCAMDVEL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCC=C(C4=C3C=CC(=C4)Cl)OC(=O)C5=C(C=C(C=C5)NC(=O)C6=CC=CC=C6C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


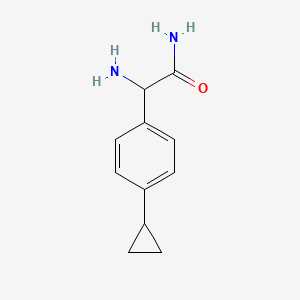
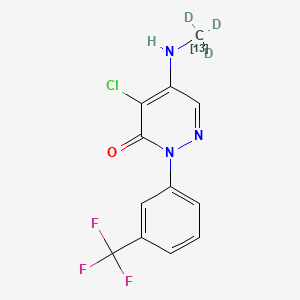
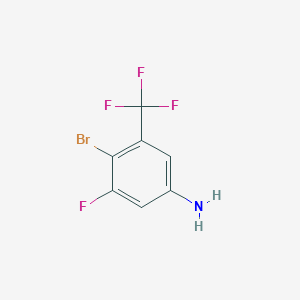
![(1s,2s)-2-Phenylcyclopropanecarboxylic acid [alpha(r)-(4-ethoxyphenyl)-2-hydroxyethyl]amide](/img/structure/B13439339.png)
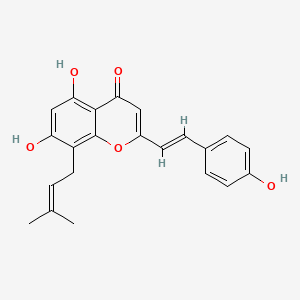

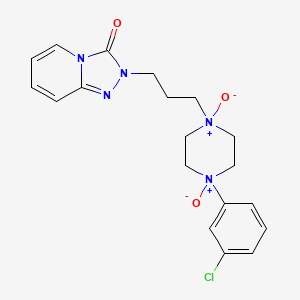

![ethyl 3-[[2-[[4-[(Z)-N'-ethoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13439393.png)
